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Avadomide (CC-122) is a novel, orally active small molecule that modulates the activity of the
Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This modulation results in potent antitumor
and immunomodulatory effects, which have been explored in several early-phase clinical trials
for advanced malignancies.[3][4] This technical guide provides an in-depth analysis of the
pharmacodynamics of Avadomide as observed in these initial clinical investigations, with a
focus on its mechanism of action, biomarker modulation, and the experimental protocols used
for its evaluation.

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

Avadomide's primary mechanism of action involves binding to CRBN, a substrate receptor
within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[5][6] This binding event
allosterically modifies the substrate specificity of the complex, leading to the recruitment,
ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription
factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][7][8]

The degradation of Ikaros and Aiolos has a dual effect:

 Direct Cell-Autonomous Activity: In malignant B-cells, the loss of these transcription factors
leads to decreased proliferation and increased apoptosis.[1][7] This activity has been
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observed in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).

[5107]

o Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and Natural Killer
(NK) cells results in co-stimulatory effects.[7] Specifically, the degradation of Aiolos
derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production and
subsequent T-cell proliferation and activation.[2][3]

This dual mechanism of action, targeting both the tumor cells directly and enhancing the anti-
tumor immune response, forms the basis of Avadomide's therapeutic potential.
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Caption: Avadomide's mechanism of action.
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Pharmacodynamic Biomarkers in Early Phase Trials

A key aspect of the early phase trials of Avadomide has been the identification and validation
of pharmacodynamic biomarkers to confirm target engagement and understand the biological
activity of the drug.

Aiolos and lkaros Degradation

The degradation of Aiolos and Ikaros has been consistently utilized as a primary
pharmacodynamic marker of Avadomide activity.[3][8] In the first-in-human phase | study
(NCT01421524), a dose-dependent degradation of Aiolos in peripheral B and T cells was
observed within 5 hours of the first dose, starting at the 0.5 mg dose level.[3][9]

In a study involving patients with relapsed/refractory DLBCL, analysis of peripheral blood
samples collected 5 hours after the first dose of Avadomide on Cycle 1, Day 1, revealed a
median reduction of 59% in Aiolos levels in CD19+ B cells and 45% in CD3+ T cells compared
to pre-dose levels.[7]

. Median _ _
Biomarker Cell Type _ Timepoint Reference
Reduction
) 5 hours post-
Aiolos CD19+ B cells 59% [7]
C1D1 dose
] 5 hours post-
Aiolos CD3+ T cells 45% [7]
C1D1 dose
Aiolos & lkaros Not Specified 25% to 50% Not Specified [5][8]

Gene Expression Profiling

Beyond protein degradation, gene expression profiling has been employed to understand the
downstream consequences of Avadomide treatment. A novel tumor microenvironment gene
expression classifier was developed to identify patients more likely to respond to Avadomide.
[7] In patients with relapsed/refractory DLBCL, those with a "classifier-positive" status,
indicating high immune cell infiltration, demonstrated a significantly better overall response rate
(ORR) and median progression-free survival (mPFS) compared to classifier-negative patients.

[7]
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Overall Response

Median Progression-

Patient Subgroup Free Survival Reference
Rate (ORR)
(mPES)
Classifier-Positive
44% 6 months [7]
DLBCL
Classifier-Negative
19% 1.5 months [7]

DLBCL

Clinical Efficacy in Early Phase Trials

The pharmacodynamic effects of Avadomide have translated into promising clinical activity in

various hematological malignancies.

) » ] ) Key Efficacy
Trial Identifier Patient Population Treatment .
Endpoints
] ORR: 29% (11%
Relapsed/Refractory Avadomide
NCT01421524 Complete Response)
DLBCL Monotherapy
[7]
Advanced Solid Avadomide 3 objective responses
NCT01421524 Tumors, NHL, Multiple  Monotherapy (Dose in 5 NHL patients (1
Myeloma Escalation) CR, 2 PR)[3][9]
. . ORR: 88% (79%
Newly Diagnosed Avadomide + R-
NCT03283202 Complete Response)

High-Risk DLBCL

CHOP

[10]

CC-122-DLBCL-001

Relapsed/Refractory
DLBCL and Follicular
Lymphoma

Avadomide +

Rituximab

DLBCL ORR: 40.7%;
FL ORR: 80.5%][6]

Experimental Protocols

The assessment of Avadomide's pharmacodynamics in these trials relied on several key

experimental methodologies.
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Flow Cytometry for Aiolos and Ikaros Quantification

Objective: To quantify the protein levels of Aiolos and lkaros in peripheral blood mononuclear
cells (PBMCs).

General Protocol:

Sample Collection: Whole blood samples are collected from patients at pre-dose and various
post-dose time points.

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation
(e.g., with Ficoll-Paque).

Surface Staining: Cells are stained with fluorescently conjugated antibodies against cell
surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD19 for B-cells).

Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular access
for antibodies.

Intracellular Staining: Permeabilized cells are stained with fluorescently conjugated
antibodies specific for Aiolos and Ikaros.

Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the fluorescence
intensity of the Aiolos and Ikaros antibodies within the gated cell populations.

Data Analysis: The mean fluorescence intensity (MFI) is calculated for each cell population at
each time point, and the percentage reduction from baseline is determined.

Pal ient Blood Sample PBMC lIsolation Surface Marker Staining Fixation & Intracellular S(aln n Flow Cytometry Data Analysis
and Post-Dost (Density Gradient) (e.g., CD3, CD19) Permeabilizatior (Anti-Aiolos/Ikar D ata Acquisitiof (% Reduction from Baseline)
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Caption: Workflow for Aiolos/lkaros quantification.

Gene Expression Profiling via NanoString
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Objective: To assess the expression of a predefined set of genes in tumor biopsy samples to
determine the tumor microenvironment classifier status.

General Protocol:

o Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy specimens are
obtained from patients prior to treatment initiation.

o RNA Extraction: Total RNA is extracted from the FFPE tissue sections.

e NanoString nCounter Assay: The extracted RNA is hybridized with a custom gene
expression codeset containing probes for the classifier genes. The nCounter system then
guantifies the abundance of each target mMRNA molecule.

» Data Analysis: The raw gene expression data is normalized, and a proprietary algorithm is
applied to classify each tumor as either "classifier-positive" or "classifier-negative."

Logical Relationships in Avadomide's
Pharmacodynamics

The interplay between Avadomide's dose, its pharmacodynamic effects, and the resulting
clinical response can be visualized as a logical progression.
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Avadomide Dosing Regimen

(e.g., 3 mg daily)

Target Engagement:
Binding to Cereblon

Pharmacodynamic Effect:
Ikaros/Aiolos Degradation

Downstream Cellular Effects:
- B-Cell Apoptosis
- T-Cell Activation

Clinical Response:
- Tumor Regression
- Improved PFS/ORR

Click to download full resolution via product page
Caption: Avadomide dose to clinical response.

Conclusion

The early phase trials of Avadomide have successfully established its mechanism of action
and identified robust pharmacodynamic biomarkers. The degradation of Aiolos and lkaros
serves as a reliable indicator of target engagement, and gene expression profiling of the tumor
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microenvironment shows promise for patient selection. These pharmacodynamic findings are
strongly correlated with the encouraging clinical activity observed in patients with hematological
malignancies. Further investigation in later-phase trials will continue to build upon this solid
foundation to fully define the therapeutic role of Avadomide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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